molecular formula C9H8O4 B3380789 Methyl 3-(5-formylfuran-2-yl)prop-2-enoate CAS No. 20564-97-0

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate

Cat. No.: B3380789
CAS No.: 20564-97-0
M. Wt: 180.16 g/mol
InChI Key: FFLWSNRTEOHONR-SNAWJCMRSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is a furan-derived organic compound characterized by a formyl-substituted furan ring conjugated to a methyl propenoate moiety. Its structure includes a α,β-unsaturated ester system (prop-2-enoate), which enhances conjugation and influences its chemical reactivity. Key identifiers include:

  • CAS Numbers: 94719-60-5 (primary), 20564-97-0 (alternative) .
  • Synonyms: 2-Propenoic acid, 3-(5-formyl-2-furanyl)-, methyl ester .
  • InChIKey: FFLWSNRTEOHONR-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl (E)-3-(5-formylfuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWSNRTEOHONR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(5-carboxyfuran-2-yl)prop-2-enoate.

    Reduction: 3-(5-hydroxymethylfuran-2-yl)prop-2-enoate.

    Substitution: 3-(5-bromofuran-2-yl)prop-2-enoate.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared below with its closest analogs based on functional group modifications (Table 1).

Table 1: Structural and Commercial Comparison of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate and Analogs

Compound Name CAS Number Functional Groups Key Structural Features Supplier Count
This compound 94719-60-5 Formyl, propenoate ester Conjugated double bond, furan ring 5
Methyl 3-(5-formylfuran-2-yl)propanoate 20564-97-0 Formyl, propanoate ester Saturated chain, furan ring 2
3-(5-formylfuran-2-yl)prop-2-enoic acid 20079-35-0 Formyl, propenoic acid Free carboxylic acid group 1
Key Comparisons:

3-(5-formylfuran-2-yl)prop-2-enoic acid (CAS 20079-35-0) Functional Group Difference: The free carboxylic acid group increases polarity and acidity, enhancing solubility in aqueous media but reducing stability under acidic or high-temperature conditions (risk of decarboxylation). Applications: Likely used in reactions requiring a carboxylic acid handle (e.g., amide coupling) .

Other Derivatives

  • lists phenyl-based analogs (e.g., 5-chloro-2-methoxyphenyl derivatives), which differ in aromatic ring substitution. These compounds may exhibit distinct electronic properties due to the chloro and methoxy groups, altering their reactivity in cross-coupling or electrophilic substitution reactions .

Implications of Structural Features

  • Ester vs. Acid : The methyl ester group improves lipophilicity, making the compound more suitable for organic-phase reactions, whereas the carboxylic acid analog (CAS 20079-35-0) is better suited for aqueous systems .

Structural Validation and Characterization

Structure validation protocols (e.g., PLATON) ensure accuracy in bond lengths and angles, critical for confirming the presence of conjugated systems or substituent effects .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the esterification of 3-(5-formyl-2-furanyl)-2-propenoic acid with methanol, often catalyzed by acids like sulfuric acid or hydrochloric acid. The reaction conditions usually require refluxing to ensure complete esterification. In industrial settings, continuous flow reactors may be utilized to optimize yields and purity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity . Research has shown its effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. The compound's mechanism involves interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could position it as a candidate for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles due to the reactive formyl group. The furan ring also facilitates π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor modulation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using an animal model of arthritis. Administration of this compound resulted in a marked decrease in swelling and pain behaviors compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains a formyl group; furan ringAntimicrobial, anti-inflammatory
2-Propenoic acid, 3-(2-furanyl)-, methyl esterLacks formyl groupLimited biological activity
2-Propenoic acid, 3-(5-methyl-2-furanyl)-, methyl esterContains a methyl groupDifferent reactivity

The presence of the formyl group in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(5-formylfuran-2-yl)prop-2-enoate
Reactant of Route 2
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Methyl 3-(5-formylfuran-2-yl)prop-2-enoate

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